1-benzyl-3-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea
Overview
Description
1-benzyl-3-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a complex organic compound that features a benzyl group, an ethoxyphenyl group, and a pyridazinone moiety
Preparation Methods
The synthesis of 1-benzyl-3-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazinone core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones under reflux conditions.
Introduction of the ethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the benzyl group: This can be done through nucleophilic substitution reactions using benzyl halides.
Formation of the urea linkage: This is typically achieved by reacting the intermediate with isocyanates or carbamoyl chlorides under controlled conditions.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of catalysts and automated reaction systems.
Chemical Reactions Analysis
1-benzyl-3-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the pyridazinone moiety.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxyphenyl groups, depending on the reagents and conditions used.
Common reagents include acids, bases, and various organic solvents, with reaction conditions tailored to achieve the desired transformations. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-benzyl-3-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The pyridazinone moiety can act as a key pharmacophore, interacting with active sites through hydrogen bonding, hydrophobic interactions, and π-π stacking. The benzyl and ethoxyphenyl groups can enhance binding affinity and specificity by interacting with hydrophobic pockets or aromatic residues in the target protein.
Comparison with Similar Compounds
Similar compounds to 1-benzyl-3-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea include:
1-benzyl-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea: This compound has a methoxy group instead of an ethoxy group, which can influence its chemical reactivity and biological activity.
1-benzyl-3-(2-(3-(4-propoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea: The propoxy group can alter the compound’s lipophilicity and pharmacokinetic properties.
1-benzyl-3-(2-(3-(4-butoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea: The butoxy group can further modify the compound’s interaction with biological targets and its overall stability.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-benzyl-3-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-2-29-19-10-8-18(9-11-19)20-12-13-21(27)26(25-20)15-14-23-22(28)24-16-17-6-4-3-5-7-17/h3-13H,2,14-16H2,1H3,(H2,23,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUOTSFWDHBLAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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